molecular formula C17H26N2O4 B6750472 N-[(2-butoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide

N-[(2-butoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide

Cat. No.: B6750472
M. Wt: 322.4 g/mol
InChI Key: PSXUAZWPNULBTK-UHFFFAOYSA-N
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Description

N-[(2-butoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a butoxy group and a carboxamide functional group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available 2-butoxypyridine and 3-ethoxyoxolane-3-carboxylic acid.

    Step 1 Formation of Intermediate: The 2-butoxypyridine is first reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form the N-alkylated intermediate.

    Step 2 Coupling Reaction: The intermediate is then coupled with 3-ethoxyoxolane-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Purification: The final product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the synthesis of N-[(2-butoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The butoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Introduction of various functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biochemical Studies: Utilized in studying enzyme-substrate interactions.

Medicine

    Antimicrobial Agents: Investigated for its potential antimicrobial properties.

    Cancer Research: Explored for its ability to inhibit certain cancer cell lines.

Industry

    Material Science: Used in the development of novel materials with specific properties.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism by which N-[(2-butoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide
  • N-[(2-ethoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide
  • N-[(2-propoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide

Uniqueness

N-[(2-butoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide is unique due to the presence of the butoxy group, which can influence its lipophilicity and, consequently, its biological activity and solubility. This makes it distinct from its methoxy, ethoxy, and propoxy analogs, potentially offering different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

N-[(2-butoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-3-5-10-22-15-14(7-6-9-18-15)12-19-16(20)17(23-4-2)8-11-21-13-17/h6-7,9H,3-5,8,10-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXUAZWPNULBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=N1)CNC(=O)C2(CCOC2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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